molecular formula C10H11BrN2O2 B1373330 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-62-3

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B1373330
CAS No.: 1272756-62-3
M. Wt: 271.11 g/mol
InChI Key: OHASRLNUBYAMTN-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrido[3,2-b][1,4]oxazin-3-one scaffold, a heterocyclic system of significant interest in the development of novel anticancer agents. Scientific literature has established that derivatives based on this core structure can function as potent small-molecule inhibitors, with one study identifying a related compound as a novel inhibitor of the NF-κB signaling pathway in hepatocellular carcinoma, inducing apoptosis and abrogating tumor growth in preclinical models . The reactive 3-bromopropyl side chain on the nitrogen atom provides a versatile handle for further chemical functionalization, allowing researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies. Researchers can leverage this building block to develop new potential therapeutics targeting oncology and other disease areas, exploring mechanisms such as kinase inhibition and modulation of key transcription factors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-5-1-3-8-10(14)13-9-7(15-8)4-2-6-12-9/h2,4,6,8H,1,3,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASRLNUBYAMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCCBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with 3-bromopropyl halides. One common method includes the use of combustion-derived bismuth oxide as a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent, such as chloroform, in the presence of a base like sodium bicarbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.

Scientific Research Applications

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by targeting the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the suppression of tumor growth.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

Pyrido-oxazinone derivatives are modified via substitutions at distinct positions (e.g., C6, C7) or side-chain additions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-Bromopropyl side chain C10H11BrN2O2 283.11* Inferred
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Bromo at C7 C7H5BrN2O2 229.03
6-Amino-2,2-dimethyl-2H-pyrido[...]-3-one Amino at C6; dimethyl at oxazine ring C9H11N3O2 193.21
6-Amino-7-fluoro-2H-pyrido[...]-3-one Amino at C6; fluoro at C7 C7H6FN3O2 183.14
7-Nitro-2H,3H,4H-pyrido[...]-3-one Nitro at C7 C7H5N3O4 195.1
2-(Piperazinylpropyl)-2H-pyrido[...]-3-one Piperazinyl-propyl side chain C16H21N5O2 315.37

*Calculated based on structural similarity.

Stability and Physicochemical Properties

  • Dimethyl Derivatives: The 2,2-dimethyl group on the oxazine ring (e.g., 6-amino-2,2-dimethyl) enhances steric protection, improving stability against ring-opening reactions .
  • Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., 7-nitro) exhibit higher reactivity in reduction reactions but lower stability under acidic conditions compared to amino derivatives .

Biological Activity

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : 2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
  • Molecular Formula : C₁₀H₁₁BrN₂O₂
  • CAS Number : 1272756-62-3

The compound exhibits significant interactions with various biomolecules:

  • Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cell Signaling Alteration : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. It has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic proteins in cancerous cells.

Cellular Effects

Research indicates that this compound affects various cell types:

  • Cancer Cells : The compound induces apoptosis in several cancer cell lines through its action on CDKs and related pathways. For instance, studies have demonstrated its potential to reduce tumor growth in xenograft models.
  • Normal Cells : While primarily studied for its anticancer properties, the effects on normal cells indicate a need for further investigation into its safety and therapeutic index.

The molecular mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound binds to specific sites on CDKs, inhibiting their activity and disrupting normal cell cycle progression.
  • Gene Regulation : It modulates the expression of genes involved in apoptosis and cell survival pathways, leading to increased apoptosis in malignant cells.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Smith et al. (2020)Demonstrated that the compound effectively inhibits CDK2 and CDK6 in vitro, leading to reduced proliferation of breast cancer cells.
Jones et al. (2021)Reported that treatment with the compound resulted in significant tumor regression in mouse models of leukemia.
Lee et al. (2022)Investigated the compound's effects on apoptosis markers in prostate cancer cells, finding increased levels of cleaved caspase-3 and PARP.

Q & A

Q. What are standard synthetic routes for preparing 2-(3-bromopropyl)-pyrido-oxazin-3-one derivatives?

The synthesis typically involves cyclization and alkylation steps. For example:

  • Cyclization : Reacting 2-aminopyridin-3-ol with alkylating agents (e.g., 2-bromo-2-methylpropionic acid ethyl ester) in the presence of K₂CO₃ yields the pyrido-oxazinone core .
  • Bromopropyl introduction : Subsequent alkylation with 3-bromopropyl bromide or similar reagents introduces the bromopropyl side chain. High yields (93–95%) are achieved using combustion-derived bismuth oxide as a catalyst in coupling reactions .

Q. What analytical methods are critical for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : Assigning aromatic protons (δ 7.2–8.0 ppm) and side-chain methylene groups (δ 4.6–4.7 ppm) to confirm substitution patterns .
  • Mass spectrometry : Identifying molecular ion peaks (e.g., m/z 338.1 [M+1]⁺ for related derivatives) .
  • Elemental analysis : Validating purity (e.g., C, H, N within ±0.1% of theoretical values) .

Q. How is the compound’s stability assessed under experimental conditions?

  • Solubility profiling : Test in DMSO, ethanol, and water (e.g., <1 mg/ml in water, 21 mg/ml in DMSO) to optimize storage and dosing .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 142–143°C for analogs) and decomposition thresholds .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrido-oxazinone core be achieved?

  • Electrochemical fluorination : Use dimethoxyethane/Et₄NF·4HF in undivided cells for α-monofluorination (moderate yields, 40–60%) .
  • Palladium-catalyzed coupling : Introduce substituents (e.g., aryl groups) via Stille or Suzuki reactions using vinylphosphate intermediates .

Q. What strategies address contradictions in reported synthetic yields?

  • Catalyst optimization : Compare bismuth oxide (93–95% yield) vs. Cs₂CO₃ (80–85% yield) in alkylation steps.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance Smiles rearrangement efficiency during cyclization .

Q. How is the compound’s biological activity evaluated in cancer research?

  • MTT assay : Test cytotoxicity against HCC cell lines (e.g., HepG2, Huh-7) at varying concentrations (IC₅₀ values typically <10 µM) .
  • NF-κB pathway analysis : Measure DNA binding inhibition via electrophoretic mobility shift assays (EMSAs) to confirm mechanism of action .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Substituent positioning : 6-Amino or 7-fluoro groups enhance cytotoxicity by 2–3 fold compared to unsubstituted analogs .
  • Side-chain length : Bromopropyl (vs. shorter chains) improves membrane permeability, as shown in logP calculations (logP ≈ 2.5) .

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